benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Description
Benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate is a synthetic amidoxime-containing compound characterized by a piperidine core substituted with a benzyl carboxylate group and a (Z)-configured N'-hydroxycarbamimidoyl moiety.
Properties
IUPAC Name |
benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-13(16-19)12-6-8-17(9-7-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPFILKFRENEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=NO)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C(=N/O)/N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Piperidine Nitrogen
The piperidine nitrogen is typically protected early in the synthesis to prevent undesired side reactions. Benzyl chloroformate (Cbz-Cl) is widely employed for this purpose. In a representative procedure, piperidine is treated with benzyl chloroformate in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60°C. This step achieves near-quantitative yields (93–96%) of the protected intermediate, benzyl piperidine-1-carboxylate. The choice of solvent and base is critical: DMF enhances reaction kinetics, while K₂CO₃ neutralizes HCl generated during the reaction.
Introduction of the Cyano Group
The cyano group at the 4-position of piperidine is introduced via nucleophilic substitution or transition metal-catalyzed cyanation. A patent by [WO2013186792A2] describes the alkylation of a nitrobenzene derivative with 2-cyanobiphenyl-4-ylmethylamino groups using Raney nickel (Raney Ni) under hydrogen gas (H₂) pressure in ethyl acetate. While this specific example involves a benzimidazole scaffold, analogous conditions apply to piperidine systems. The cyano group can also be introduced via Ullmann-type coupling or using cyanating agents like potassium cyanide (KCN) in DMF at elevated temperatures (80–100°C).
Formation of the N'-Hydroxycarbamimidoyl Moiety
The conversion of the cyano group to the N'-hydroxycarbamimidoyl group is achieved through reaction with hydroxylamine hydrochloride (NH₂OH·HCl) under basic conditions. In [WO2013186792A2], this transformation is performed using hydroxylamine in ethanol/water mixtures with sodium hydroxide (NaOH) at reflux. The reaction proceeds via nucleophilic addition to the nitrile, forming the amidoxime intermediate. Stereochemical control for the (Z)-configuration is achieved by optimizing reaction pH (8–9) and temperature (60–80°C). Yields for this step range from 70–85%, depending on the purity of the nitrile precursor.
Reductive Amination and Catalytic Hydrogenation Approaches
Reductive amination is employed to introduce alkyl or aryl groups to the piperidine nitrogen. For example, [CN105693596A] details the partial reduction of 1-benzyl-4-piperidine methyl formate using sodium azide (NaN₃) and lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). While this method targets aldehyde intermediates, analogous reductive conditions (e.g., Pd/C under H₂) can reduce nitro groups to amines in multi-step syntheses. Catalytic hydrogenation with Raney Ni or Pd/C in ethyl acetate or methanol is preferred for its selectivity and scalability.
Comparative Analysis of Reaction Conditions and Yields
The synthesis’s efficiency depends on solvent choice, catalyst loading, and temperature. For instance:
-
Protection with Cbz-Cl : K₂CO₃ in DMF at 60°C yields 93–96%, whereas using triethylamine (TEA) in dichloromethane (DCM) at 25°C yields 85–90%.
-
Cyanation : Raney Ni/H₂ in ethyl acetate achieves 80–85% conversion, while KCN in DMF at 80°C affords 75–78%.
-
Amidoxime Formation : Hydroxylamine in ethanol/water at reflux gives 70–85%, whereas microwave-assisted synthesis at 100°C reduces reaction time by 50% but requires specialized equipment.
Data Tables of Experimental Procedures and Outcomes
Table 1. Key Reaction Steps and Optimized Conditions
Table 2. Solvent and Base Impact on Protection Step
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | K₂CO₃ | 60°C | 93% |
| THF | TEA | 25°C | 85% |
| DCM | NaHCO₃ | 0°C | 78% |
Challenges in Stereoselective Synthesis and Purification
Achieving the (Z)-configuration in the amidoxime group requires precise control of reaction kinetics. Prolonged heating or excessive base leads to isomerization to the (E)-form. Chromatographic purification on silica gel with ethyl acetate/heptane gradients (50–100%) effectively separates isomers. Residual solvents like DMF are removed via azeotropic distillation with toluene .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 4-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl 4-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences
Key Observations:
Core Structure Variability: The target compound and compound 12 share a piperidine core but differ in substituents. Compound 12 includes a benzo[b]thiophen-3-yloxy group, which may enhance hydrophobic interactions in antimalarial targeting .
Dual amidoxime groups in 13 enhance DNA binding via electrostatic interactions with phosphate backbones, a feature absent in the mono-amidoxime target compound .
Synthetic Routes: Amidoxime formation in 12 uses hydroxylamine in ethanol under reflux (99% yield), suggesting robustness for piperidine derivatives . Triazole analogs (e.g., 13, 16) employ click chemistry with Et3N/NH2OH·HCl in methanol/DMF, achieving moderate yields (50–70%) .
Insights:
- Antiproliferative Activity : Triazole derivatives (13 , 16 ) show potent activity against cancer cells, likely due to dual amidoxime groups enabling DNA damage . The target compound’s single amidoxime may limit similar efficacy.
- DNA Interaction: Compound 13’s low Kd (0.45 μM) highlights the importance of extended conjugation (triazole-phenoxy bridge) for strong DNA binding, a structural feature absent in the piperidine-based target compound .
Biological Activity
Benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate is a synthetic compound classified as a piperidine derivative. Its unique structure, characterized by the hydroxycarbamimidoyl group, positions it as a significant subject of study in pharmacology and medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C14H19N3O3
- CAS Number : 161609-85-4
- IUPAC Name : this compound
The compound's structure facilitates interactions with various biological targets, making it an interesting candidate for therapeutic applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, leading to either inhibition or activation of enzymatic functions. The piperidine ring enhances the compound's structural stability and binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 50 µg/mL |
These values indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Enzyme Inhibition Studies
This compound has also been studied for its potential to inhibit specific enzymes, including cholinesterases. Such inhibition can be beneficial in treating conditions like Alzheimer's disease.
Case Study: Cholinesterase Inhibition
In a study focusing on enzyme inhibition, the compound demonstrated significant activity against acetylcholinesterase (AChE) with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in neurodegenerative disorders.
Similar Compounds and Their Activities
The following compounds share structural similarities with this compound and have been evaluated for their biological activities:
| Compound Name | MIC (µg/mL) against S. aureus | IC50 (µM) for AChE Inhibition |
|---|---|---|
| Benzyl 4-hydroxypiperidine-1-carboxylate | 15 | 20 |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 10 | 18 |
| Benzyl 4-bromopiperidine-1-carboxylate | 25 | Not available |
This comparative analysis highlights the unique potency of this compound in certain biological assays.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial and enzyme inhibition studies. Its unique chemical structure contributes to its potential as a therapeutic agent. Future research should focus on:
- In vivo studies to evaluate pharmacokinetics and toxicity.
- Structure-activity relationship (SAR) analyses to optimize its efficacy.
- Exploration of additional biological targets , including cancer-related pathways.
Q & A
Q. How to address discrepancies in reported biological activities of analogous compounds?
- Structure-activity relationship (SAR) studies : Systematically modify the piperidine ring (e.g., 4-substituents) and compare IC50 values against target enzymes . Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers . Crystallography : Resolve X-ray structures of ligand-enzyme complexes to validate binding modes .
Methodological Tables
| Parameter | Optimal Conditions | References |
|---|---|---|
| Synthesis Yield | 61–99% (cross-coupling/reflux) | |
| HRMS Accuracy | Δm/z ≤ 0.0005 | |
| Storage Stability | 2–8°C, dark, anhydrous | |
| Enzyme Inhibition (IC50) | 0.1–10 µM (HDACs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
